molecular formula C10H10F3N B7988466 3-Cyclopropyl-5-(trifluoromethyl)aniline

3-Cyclopropyl-5-(trifluoromethyl)aniline

Cat. No.: B7988466
M. Wt: 201.19 g/mol
InChI Key: AHERHZRGSOGBHR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Cyclopropyl-5-(trifluoromethyl)aniline typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the trifluoromethylated intermediate.

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclopropyl-5-(trifluoromethyl)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution with various electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides.

Major Products:

    Oxidation: Quinones, nitro compounds.

    Reduction: Amines, reduced derivatives.

    Substitution: Halogenated, nitrated, or alkylated aniline derivatives.

Scientific Research Applications

Organic Synthesis

3-Cyclopropyl-5-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group increases the lipophilicity and metabolic stability of derived compounds, making them suitable for various applications in drug development and materials science.

Key Reactions:

  • Substitution Reactions: The compound can undergo nucleophilic substitutions to form various substituted anilines.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions to create biaryl compounds, which are significant in pharmaceuticals.

Recent studies have explored the biological activity of compounds related to this compound. The trifluoromethyl group is known for enhancing biological interactions due to its electron-withdrawing properties.

Case Study:
In a study examining the antiproliferative effects on colon cancer cell lines, derivatives of this compound were found to up-regulate pro-apoptotic genes (BAX) and down-regulate anti-apoptotic genes (Bcl2), indicating potential therapeutic applications in oncology .

Pharmaceutical Development

The compound has been investigated as a pharmaceutical intermediate due to its ability to modify pharmacokinetic properties. Its structural features allow for the development of novel drugs targeting specific biological pathways.

Applications in Drug Design:

  • Targeting Enzymes/Receptors: The interaction profile of trifluoromethyl-substituted anilines with biological targets can lead to the discovery of new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(trifluoromethyl)aniline depends on its specific application. In drug design, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl group may influence the compound’s conformational flexibility and stability.

Comparison with Similar Compounds

    3-Cyclopropyl-5-(trifluoromethyl)benzoic acid: Similar structure with a carboxylic acid group instead of an aniline group.

    3-Cyclopropyl-5-(trifluoromethyl)phenol: Similar structure with a hydroxyl group instead of an aniline group.

    3-Cyclopropyl-5-(trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of an aniline group.

Uniqueness:

3-Cyclopropyl-5-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropyl and trifluoromethyl groups on the aniline ring, which imparts distinct chemical and physical properties. These features make it a versatile compound in various applications, particularly in the development of pharmaceuticals and specialty chemicals.

Biological Activity

3-Cyclopropyl-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in interacting with biological targets. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves reactions between 3-amino-5-bromobenzotrifluoride and cyclopropylboronic acid under palladium-catalyzed conditions. The reaction proceeds through a Suzuki coupling mechanism, yielding the desired aniline derivative with moderate to high yields depending on the specific reaction conditions used .

Structure-Activity Relationship (SAR)

The biological activity of compounds containing trifluoromethyl groups has been extensively studied. Research indicates that the position of the trifluoromethyl group significantly influences the compound's potency against various biological targets. For instance, studies have shown that placing the trifluoromethyl group at different positions on the aromatic ring can lead to variations in inhibitory potency against enzymes and receptors .

Key Findings on SAR:

  • Positioning : Compounds with trifluoromethyl groups at the para-position often exhibit enhanced activity compared to those with ortho or meta substitutions.
  • Lipophilicity : The presence of cyclopropyl and trifluoromethyl groups increases lipophilicity, which can improve membrane permeability and binding affinity to targets .
  • Metabolic Stability : The trifluoromethyl group contributes to metabolic stability, reducing the likelihood of rapid degradation in biological systems.

Biological Activity

This compound has shown promising biological activities in various studies. Notably, compounds with similar structures have demonstrated efficacy against cancer cell lines and bacterial infections.

Case Studies:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human tumor cell lines such as HeLa and HCT116. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • Research has indicated that compounds with trifluoromethyl substitutions can inhibit bacterial growth by disrupting essential cellular processes. For example, derivatives have shown effectiveness against resistant strains of Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, similar to other trifluoromethyl-containing drugs that target kinases or proteases.
  • Receptor Modulation : It may also interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameTrifluoromethyl PositionBiological ActivityPotency (IC50/μM)
This compoundParaAnticancer, Antimicrobial0.55 - 1.7
4-Trifluoromethyl-anilineParaAntidepressant0.87
2-Trifluoromethyl-anilineOrthoReduced potency>10

Properties

IUPAC Name

3-cyclopropyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-7(6-1-2-6)4-9(14)5-8/h3-6H,1-2,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHERHZRGSOGBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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